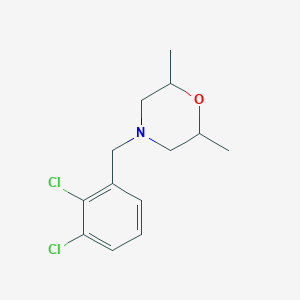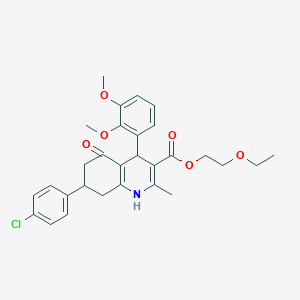
4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine
説明
4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine, also known as DCBDM, is a chemical compound that belongs to the class of morpholine derivatives. This compound has been extensively studied for its various applications in scientific research, including its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Molecular Structure and Vibrational Analysis
- The molecular structure, vibrational frequency, and thermodynamic properties of compounds related to 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine have been theoretically studied using quantum chemical calculations. These studies include the investigation of molecular electrostatic potential (MEP) maps to identify reactive sites on the molecule's surface (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Mannich Bases and Derivatives
- Mannich bases derived from 2,6-dimethylmorpholine have been synthesized and tested for various properties such as solubility in different mediums (Sun, 1962).
Isomer Separation and Spectroscopy
- Commercial 2,6-dimethylmorpholine, closely related to 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine, has been separated into cis- and trans-isomers using vapor phase chromatography. The PMR spectra of these bases have been analyzed, revealing insights into their molecular configurations (Booth & Gidley, 1965).
Spectrophotometric Methods
- Spectrophotometric methods have beendeveloped for the quantitative determination of compounds structurally similar to 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine in their pure form and in pharmaceutical formulations. These methods involve forming colored complexes with specific chemicals and measuring their absorption at particular wavelengths (Aparna, Anupama, Vindya, & Rao, 2010).
Electrochemical Fluorination
- Research on the electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been conducted. This process has been used to produce nitrogen-containing fluorocarboxylic acids, highlighting the compound's potential in synthesizing fluorinated organic compounds (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Okuhara Kunio, 1998).
Preparation Methods
- Methods for preparing 2,6-dimethylmorpholine, closely related to the compound , have been explored. This includes using diisopropanolamine and concentrated phosphoric acid under specific catalytic conditions, achieving high yields of the target compound (Xiao-shan, 2009).
Synthesis and Structural Characterization
- Studies have been conducted on synthesizing and structurally characterizing various complexes involving 2,6-dimethylmorpholine derivatives. These studies provide insights into the molecular structures and bonding properties of these compounds (Fossey & Richards, 2004).
特性
IUPAC Name |
4-[(2,3-dichlorophenyl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-6-16(7-10(2)17-9)8-11-4-3-5-12(14)13(11)15/h3-5,9-10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDZFJRGMMYSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorobenzyl)-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5091438.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)

![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)


![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)